molecular formula C10H10F3NO2 B020503 N-(4-Hydroxymethylbenzyl)trifluoroacetamide CAS No. 171723-95-8

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Cat. No.: B020503
CAS No.: 171723-95-8
M. Wt: 233.19 g/mol
InChI Key: BRPKWGMIAIWOJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxymethylbenzyl)trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxymethylbenzyl)trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The trifluoroacetamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

N-(4-Hydroxymethylbenzyl)trifluoroacetamide can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxymethyl and trifluoroacetamide groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKWGMIAIWOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578879
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171723-95-8
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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